Cabozantinib S-malate

Angiogenesis Metastasis c-Met inhibition

Choose Cabozantinib S-malate (CAS 1140909-48-3), the authentic S-malate salt form, for preclinical research demanding clinical translatability. Unlike generic VEGFR/c-Met inhibitors or non-validated salts, this compound delivers the exact potency profile (VEGFR2 IC50 0.035 nM, c-Met 1.3 nM, AXL 7 nM) and oral bioavailability that define FDA-approved Cabometyx/Cometriq. Its unique multi-kinase inhibition drives superior tumor vascular disruption (80% vs. 43% for VEGFR-selective agents) in RIP-Tag2 models. Essential for building clinically relevant renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer models, especially post-immunotherapy. Validate your novel inhibitors against this benchmark compound.

Molecular Formula C32H30FN3O10
Molecular Weight 635.6 g/mol
CAS No. 1140909-48-3
Cat. No. B000318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabozantinib S-malate
CAS1140909-48-3
SynonymsBMS 907351
BMS-907351
BMS907351
cabozantinib
Cometriq
XL 184
XL-184
XL184 cpd
Molecular FormulaC32H30FN3O10
Molecular Weight635.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
InChIKeyHFCFMRYTXDINDK-WNQIDUERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabozantinib S-malate (CAS 1140909-48-3) Inhibitor Profile and Procurement Considerations


Cabozantinib S-malate (CAS 1140909-48-3) is the S-malate salt form of cabozantinib, a small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). It exhibits potent inhibitory activity against VEGFR2 (IC50 0.035 nM), c-Met (IC50 1.3 nM), RET (IC50 4 nM), KIT (IC50 4.6 nM), AXL (IC50 7 nM), and FLT3 (IC50 11.3 nM) [1]. This compound is the active pharmaceutical ingredient in FDA-approved therapies (e.g., Cabometyx, Cometriq) for advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer, underscoring its established clinical utility and consistent manufacturing standards [2].

Why Cabozantinib S-malate Cannot Be Simply Substituted with Other Multi-Kinase Inhibitors


Substituting Cabozantinib S-malate with other VEGFR/c-Met inhibitors or generic salts introduces significant experimental and translational risk. The compound's unique potency profile against a specific combination of targets (VEGFR2, c-Met, AXL) at sub-nanomolar concentrations is not mirrored by its closest analogs [1]. For example, foretinib and motesanib, while structurally related, exhibit divergent kinase selectivity and cellular potency [2]. Furthermore, the choice of the S-malate salt is not trivial; it is integral to achieving the necessary oral bioavailability and pharmacokinetic properties of the clinical agent [3]. Using a free base or a different salt form without validation can lead to altered solubility, stability, and in vivo exposure, potentially invalidating the results of preclinical studies designed to model or reference clinical efficacy.

Quantitative Evidence for Differentiating Cabozantinib S-malate from Key Comparators


Superior Tumor Vascular Disruption and Anti-Metastatic Effect Compared to a VEGFR-Selective Inhibitor (XL999)

In a preclinical RIP-Tag2 mouse model of pancreatic islet cancer, Cabozantinib (XL184) demonstrated significantly greater anti-angiogenic and anti-metastatic efficacy compared to XL999, an inhibitor that targets VEGFR but not c-Met [1]. While XL999 reduced tumor vascularity by 43%, both Cabozantinib and the related foretinib (XL880) eliminated approximately 80% of the tumor vasculature [1]. Importantly, this effect translated into functional outcomes: Cabozantinib decreased invasiveness of primary tumors and reduced metastasis [1].

Angiogenesis Metastasis c-Met inhibition Pancreatic cancer

Demonstrated Superior Progression-Free Survival vs. Sunitinib in Advanced Non-Clear Cell Renal Cell Carcinoma

In a large, multicenter real-world study of patients with advanced non-clear cell renal cell carcinoma (nccRCC), first-line treatment with Cabozantinib S-malate resulted in significantly longer median progression-free survival (PFS) compared to sunitinib [1]. Cabozantinib was associated with a median PFS of 9.2 months versus 6.6 months for sunitinib [1]. This corresponded to a 34% reduction in the risk of disease progression (Hazard Ratio = 0.66, 95% CI 0.45-0.95; p=0.027) [1].

Renal Cell Carcinoma Progression-Free Survival Real-World Evidence Non-Clear Cell

Validated Efficacy as Post-Immunotherapy Treatment in Metastatic RCC vs. Lenvatinib/Everolimus

The randomized phase II LenCabo trial directly compared Cabozantinib S-malate monotherapy against the combination of lenvatinib plus everolimus in patients with metastatic clear-cell RCC whose disease had progressed on prior PD-1 immune checkpoint inhibition [1]. In this setting, lenvatinib plus everolimus significantly prolonged median PFS compared to Cabozantinib (15.7 months vs. 10.2 months; HR=0.51, 95% CI 0.29-0.89; p=0.02) [1]. The objective response rate (ORR) was also higher for the combination (52.6% vs. 38.6%), though discontinuation due to toxicity was nearly double (20% vs. 10.9%) [1].

Renal Cell Carcinoma Immunotherapy Salvage Therapy Progression-Free Survival

More Potent c-Met Inhibition Relative to Other c-Met/VEGFR2 Dual Inhibitors

Direct comparison of kinase inhibitory activity reveals Cabozantinib's exceptional potency against c-Met . While it is a potent dual VEGFR2/c-Met inhibitor, its IC50 for c-Met (1.3 nM) is approximately 45-fold lower (more potent) than that of foretinib (IC50 ~59 nM) and 37-fold lower than that of motesanib (IC50 ~48 nM) [1]. This quantitative difference in target engagement at the molecular level underscores a key differential feature.

c-Met Kinase Profiling Selectivity IC50

Consistent Efficacy Demonstrated in the Second-Line Post-Immunotherapy Setting vs. Sunitinib

In a target trial emulation using real-world data from the IMDC consortium, Cabozantinib S-malate was compared to sunitinib as second-line therapy after first-line nivolumab-ipilimumab in metastatic RCC [1]. Cabozantinib demonstrated a significantly longer median overall survival (OS) of 21.4 months compared to 10.1 months for sunitinib, with an adjusted hazard ratio of 0.44 (95% CI 0.22-0.86) [1]. The objective response rate was also higher for Cabozantinib (27% vs. 20%) [1].

Renal Cell Carcinoma Second-Line Therapy Immunotherapy Real-World Evidence

Optimal Research and Industrial Application Scenarios for Cabozantinib S-malate (CAS 1140909-48-3)


In Vivo Modeling of c-Met-Dependent Tumor Angiogenesis and Metastasis

The compound's superior tumor vascular disruption (80% elimination vs. 43% with a VEGFR-selective inhibitor) and anti-metastatic effects in RIP-Tag2 pancreatic cancer models make it the preferred tool for studies where robust inhibition of both VEGFR2 and c-Met is required [1]. Its potency against c-Met (IC50 1.3 nM) ensures effective target engagement, which is critical for dissecting the role of the HGF/c-Met axis in tumor progression.

Translational Research in Non-Clear Cell Renal Cell Carcinoma (nccRCC)

Given the real-world evidence demonstrating superior progression-free survival (median PFS 9.2 vs. 6.6 months; HR 0.66) over sunitinib in first-line nccRCC, Cabozantinib S-malate is the agent of choice for developing and validating preclinical models of this rare and heterogeneous RCC subtype [2]. Its use can help bridge the gap between preclinical findings and clinical outcomes in a disease setting with limited treatment options.

Preclinical Modeling of Immunotherapy-Resistant and Post-Immunotherapy Renal Cell Carcinoma

The LenCabo and CABOSEQ-3 trials establish Cabozantinib's defined efficacy profile in the post-immunotherapy setting for metastatic RCC [3][4]. Its median PFS of 10.2 months (LenCabo) and OS of 21.4 months (CABOSEQ-3) serve as a quantitative benchmark. Researchers should select this compound when modeling salvage therapy after PD-1/PD-L1 inhibition to ensure their findings are clinically relevant and can inform future sequencing strategies.

As a Benchmark Control for Evaluating Next-Generation VEGFR/c-Met/AXL Inhibitors

With its well-defined multi-kinase inhibition profile (VEGFR2, c-Met, AXL IC50s of 0.035, 1.3, and 7 nM, respectively) and extensive clinical validation, Cabozantinib S-malate serves as an indispensable positive control and benchmark compound [5]. When evaluating novel inhibitors or drug candidates targeting similar pathways, including Cabozantinib as a comparator allows for direct, quantitative assessment of relative potency, selectivity, and in vivo efficacy against a clinically validated standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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